molecular formula C14H19ClN2O3S B2705722 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide CAS No. 1087784-13-1

2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide

Cat. No.: B2705722
CAS No.: 1087784-13-1
M. Wt: 330.83
InChI Key: SFFWSECVNKKCTI-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a reactive chloroacetamide group and a piperidine-sulfonamide moiety, both of which are privileged scaffolds in the development of pharmacologically active compounds . The chloroacetamide group is a versatile handle for further chemical modification, particularly in nucleophilic substitution reactions and the synthesis of heterocycles such as thieno[2,3-b]pyridines, which are known for their diverse biological activities . Concurrently, the piperidine-1-sulfonyl group is a common structural feature in molecules designed to inhibit enzymes like carbonic anhydrases . Research into analogous compounds has demonstrated potent inhibitory activity against cancer-associated carbonic anhydrase isoforms IX and XII, suggesting potential applications in developing novel anticancer agents . Furthermore, the piperazine and acetamide functionalities are frequently employed in the construction of hybrid molecules with reported antibacterial, antifungal, and antiproliferative properties . This reagent is intended for use by qualified researchers as a building block in the synthesis of more complex molecules for biological evaluation and as a tool in probing biochemical mechanisms. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(2-piperidin-1-ylsulfonylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-10-14(18)16-11-12-6-2-3-7-13(12)21(19,20)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFWSECVNKKCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with an appropriate arylamine under basic conditions . The reaction proceeds via the formation of an intermediate, which is then treated with piperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H19ClN2O3S
  • Molecular Weight : 330.83 g/mol
  • IUPAC Name : 2-chloro-N-[2-(1-piperidinylsulfonyl)benzyl]acetamide

The compound features a chloroacetamide structure that is significant for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide. A key study evaluated a series of N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial activity due to increased lipophilicity, facilitating membrane penetration of bacterial cells .

Table 1: Antimicrobial Efficacy of Chloroacetamides

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus0.5 µg/ml
N-(3-bromophenyl)-2-chloroacetamideMRSA0.8 µg/ml
2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamideCandida albicans1.0 µg/ml

This table summarizes the effectiveness of various chloroacetamides, emphasizing the promising nature of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide in combating resistant strains.

Structure-Activity Relationship Studies

The relationship between chemical structure and biological activity has been a focal point in the development of new antimicrobial agents. The position and type of substituents on the phenyl ring significantly influence the activity of chloroacetamides. The quantitative structure-activity relationship (QSAR) analysis applied in these studies allows researchers to predict the biological efficacy based on chemical modifications .

Proteomics Research

Another application of this compound is in proteomics research. It serves as a specialty reagent for studying protein interactions and functions due to its ability to modify specific amino acid residues in proteins, thereby influencing their biological activity and stability .

Case Study 1: Antimicrobial Screening

In a comprehensive study published in a peer-reviewed journal, researchers synthesized several N-substituted phenyl-2-chloroacetamides and tested their antimicrobial potential against clinically relevant pathogens. The study utilized standard antimicrobial testing protocols and showed that compounds with specific substitutions demonstrated significant bactericidal properties. The findings encourage further exploration into structural modifications to enhance efficacy against resistant bacterial strains .

Case Study 2: QSAR Analysis

A detailed QSAR analysis was conducted to evaluate how different chemical structures impact the biological activity of chloroacetamides. The study confirmed that certain substituents improve lipophilicity, which correlates with increased permeability through bacterial membranes. This research provides a framework for designing more effective antimicrobial agents based on structural characteristics .

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide with key analogs, focusing on structural features, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Source
2-Chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide (Target) C₁₄H₁₈ClN₂O₃S Piperidine sulfonyl group at phenyl ortho position; methylene-linked acetamide. No explicit data; inferred potential in pharmaceutical or agrochemical research.
2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]propanamide C₁₄H₁₉ClN₂O₃S Propanamide chain; piperidine sulfonyl at phenyl para position. Structural analog; potential herbicide intermediate.
2-Chloro-N-[4-(1-piperidinyl)phenyl]acetamide C₁₃H₁₆ClN₂O Piperidinyl group (no sulfonyl) at phenyl para position. Safety data available; specific activity not reported.
2-Chloro-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]acetamide C₁₄H₁₇ClN₂O₂ Pyrrolidinone (2-oxopyrrolidin) group at phenyl ortho position. No activity data; structural similarity to bioactive intermediates.
Dimethenamid (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₅H₂₁ClN₂O₂ Dimethylphenyl and methoxy-methylethyl substituents. Herbicide; widely used in agriculture.
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide C₂₃H₁₇FN₄O₃S Thiadiazole and pyridine heterocycles; fluorophenoxy group. Anticancer activity (IC₅₀ = 1.8 µM on Caco-2 cells).

Key Observations:

Structural Variations and Bioactivity: The piperidine sulfonyl group in the target compound distinguishes it from analogs like 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide, which lacks the sulfonyl moiety. Sulfonyl groups often enhance binding to enzymatic targets (e.g., sulfonamide drugs) . Heterocyclic modifications, such as the pyrrolidinone group in 2-chloro-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]acetamide, introduce hydrogen-bonding sites, which could influence receptor interactions .

Agrochemical vs. Pharmaceutical Applications :

  • Dimethenamid exemplifies chloroacetamides optimized for herbicidal activity, leveraging substituents like 2,6-dimethylphenyl and methoxy-methylethyl groups for selectivity .
  • In contrast, thiadiazole-pyridine hybrids (e.g., compound 7d from ) demonstrate potent anticancer activity, highlighting the role of heterocycles in modulating cytotoxicity .

Synthesis and Physicochemical Properties :

  • The target compound’s synthesis likely involves nucleophilic substitution (e.g., chloroacetyl chloride reacting with a benzylamine intermediate), a common route for chloroacetamides .
  • Crystallographic studies of simpler analogs (e.g., 2-chloro-N-phenylacetamide ) reveal planar amide groups and hydrogen-bonded dimeric structures, which influence solubility and stability .

Biological Activity

2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide, identified by the CAS number 1087784-13-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities, particularly focusing on antibacterial properties and enzyme inhibition.

Molecular Structure and Properties

The molecular formula of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide is C14H19ClN2O3SC_{14}H_{19}ClN_{2}O_{3}S, with a molecular weight of approximately 330.84 g/mol. The compound features a piperidine ring, which is significant for its pharmacological properties.

PropertyValue
Molecular Weight330.84 g/mol
Molecular FormulaC14H19ClN2O3S
CAS Number1087784-13-1

Synthesis

The synthesis of this compound involves the coupling of piperidine and sulfonamide moieties with acetamide derivatives. Various synthetic routes have been explored to optimize yield and biological activity, including methods that focus on creating N-substituted derivatives that enhance antibacterial efficacy (Iqbal et al., 2017).

Antibacterial Activity

Research indicates that derivatives of acetamide incorporating piperidine and sulfonamide structures exhibit moderate to significant antibacterial activity against various strains. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics (Iqbal et al., 2017).

Case Study:
In a study conducted by Iqbal et al. (2017), several synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL, indicating strong antibacterial properties.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic applications in cancer treatment.

Research Findings:
A study highlighted the design of PTP1B inhibitors based on the structure of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide. The most potent inhibitors from this series showed IC50 values in the nanomolar range, indicating their effectiveness in blocking enzyme activity (MDPI, 2022).

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that certain derivatives exhibit low cytotoxicity in HepG2 cells, with selectivity indices indicating favorable therapeutic windows (Science.gov, 2018). Further toxicological evaluations are necessary to ensure safety for potential clinical applications.

Future Directions

The ongoing research aims to refine the synthesis of piperidine derivatives like 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide to enhance their biological activities while minimizing side effects. This includes exploring structure-activity relationships (SAR) to identify key functional groups responsible for antibacterial and enzyme inhibitory effects.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : React a chlorinated phenylamine derivative (e.g., 2-chloro-6-methylphenylamine) with acetic anhydride to form an acetamide intermediate .
  • Step 2 : Introduce the piperidine sulfonyl group via nucleophilic substitution under refluxing ethanol (40–80°C), using catalysts like triethylamine to enhance reactivity .
  • Critical Parameters : Reaction temperature (exceeding 80°C may degrade intermediates), solvent polarity (ethanol vs. dichloromethane for solubility), and stoichiometric ratios (excess piperidine sulfonyl chloride improves substitution efficiency) .

Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the phenyl and piperidine rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C13_{13}H17_{17}ClN2_2O3_3S) and detects isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves conformational differences in asymmetric units, such as dihedral angles between phenyl and piperidine groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Short-Term Stability : Store at −20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the sulfonyl group .
  • Long-Term Stability : Lyophilized samples retain >95% purity for 12 months when protected from UV light and humidity .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature reactions .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics of target enzymes like proteases .
  • Molecular Docking : Combine AutoDock Vina with density functional theory (DFT) to model interactions between the sulfonyl group and enzyme active sites .
  • Structure-Activity Relationship (SAR) : Modify the chloroacetamide moiety and compare IC50_{50} values against analogs to identify critical functional groups .

Q. How can computational chemistry be integrated to predict reactivity or optimize synthesis?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use quantum chemical software (Gaussian, ORCA) to simulate transition states for sulfonylation steps, identifying energy barriers .
  • Machine Learning : Train models on datasets of similar acetamide syntheses to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Solvent Optimization : COSMO-RS simulations predict solubility of intermediates in ethanol/water mixtures, minimizing byproduct formation .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorescence-based assays and surface plasmon resonance (SPR) to rule out false positives .
  • Meta-Analysis : Compare IC50_{50} values from structurally related piperidine sulfonamides to contextualize outliers .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize derivatives with variations in the chloroacetamide (e.g., bromo/fluoro substitutions) and piperidine (e.g., dimethyl vs. ethyl groups) .
  • In Vitro Screening : Test analogs against a panel of cancer cell lines (MCF-7, A549) and bacterial strains (E. coli, S. aureus) to map bioactivity trends .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with antimicrobial potency, identifying optimal hydrophobicity ranges .

Q. What advanced techniques assess the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • LC-MS/MS Quantification : Measure plasma concentrations in rodent models post-IV administration to calculate half-life (t1/2_{1/2}) and volume of distribution (Vd) .
  • Microsomal Stability Assays : Incubate with liver microsomes to assess CYP450-mediated metabolism, identifying vulnerable functional groups .
  • Blood-Brain Barrier (BBB) Permeability : Use in situ perfusion models to determine logBB values, critical for CNS-targeted applications .

Q. What safety protocols are essential when handling this compound in catalytic reactions?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats to prevent dermal/ocular exposure .
  • Fume Hood Use : Conduct reactions in certified hoods with HEPA filters to capture chloroacetamide vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

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